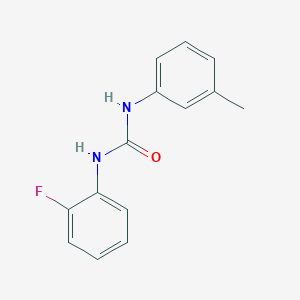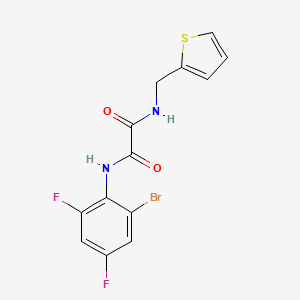![molecular formula C12H15N3O B4386524 [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide
描述
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide, also known as MBPF, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology.
科学研究应用
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids.
作用机制
The exact mechanism of action of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities, which makes it a cost-effective reagent for research. However, one limitation of using [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. In addition, more research is needed to determine its long-term safety and efficacy in humans.
未来方向
There are several areas of research that could benefit from further investigation of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide. One potential application is in the development of new cancer therapies, either as a standalone treatment or in combination with other drugs. [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide could also be used as a tool for studying metal ion homeostasis and signaling in living cells. In addition, more research is needed to determine the full range of biological activities of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide and its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide is a promising compound that has shown potential in a variety of scientific research applications. Its synthesis method is relatively simple and cost-effective, and it has been found to have low toxicity and selective cytotoxic effects on cancer cells. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide represents a promising avenue for future scientific inquiry.
属性
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11-6-3-2-5-10(11)14-12(15)7-4-8-13-9-16/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSORWXUMWVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



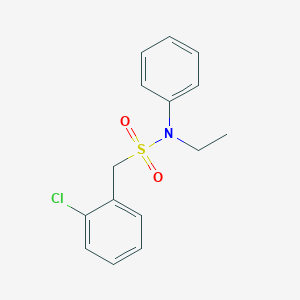
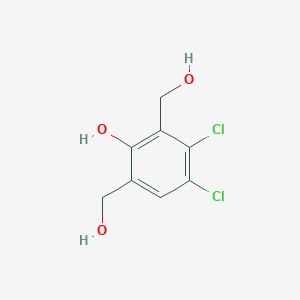
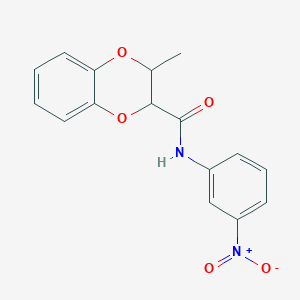
![1-(2,3-dimethoxyphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386480.png)
![7-ethyl-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386488.png)
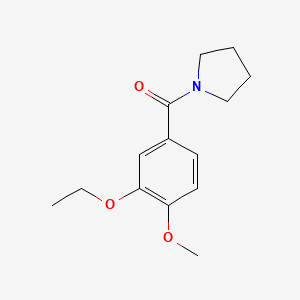
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4386501.png)
![3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4386509.png)
![2-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386518.png)

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4386531.png)
![N-benzyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4386534.png)
